molecular formula C10H14 B1245190 (S)-sec-butylbenzene CAS No. 5787-28-0

(S)-sec-butylbenzene

Cat. No. B1245190
CAS RN: 5787-28-0
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-sec-butylbenzene is a sec-butylbenzene. It is an enantiomer of a (R)-sec-butylbenzene.

Scientific Research Applications

Environmental Impact and Fate

Occurrence, Fate, and Behavior in Aquatic Environments (S)-sec-butylbenzene, as part of the broader family of parabens, has been a subject of concern regarding its environmental impact. It is primarily used in various consumer products, leading to its ubiquitous presence in water sources. Parabens, due to their phenolic structure, can react with chlorine, forming chlorinated by-products. These derivatives are more stable and potentially more harmful than the parent compounds, necessitating further research into their environmental fate and toxicity (Haman et al., 2015).

Industrial and Commercial Applications

Review of Antimicrobial Preservatives this compound, as part of the paraben group, has been extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. The metabolic pathway of parabens typically involves hydrolysis followed by rapid excretion, indicating no accumulation in the body. However, concerns have been raised regarding their endocrine-disrupting potential and the need for comprehensive studies to understand their long-term effects (Soni et al., 2001).

Research on Biodegradability and Environmental Interactions

Problems in the MMD Analysis of Cellulose While not directly related to this compound, research on the analysis of cellulose in size-exclusion chromatography (SEC) provides insights into the complexities of analyzing biodegradable materials in environmental studies. This review highlights the challenges in SEC analysis, which could be relevant for understanding the environmental behavior of biodegradable compounds like certain derivatives of this compound (Bikova & Treimanis, 2002).

Health and Safety Assessments

Safety Assessment of Propyl Paraben Extensive reviews on the safety and toxicological profile of propyl paraben, a compound structurally related to this compound, indicate its extensive use and relatively low toxicity. However, the potential for endocrine disruption and allergic reactions, especially when applied to broken or damaged skin, suggests a cautious approach in its use and the need for more targeted studies (Soni et al., 2001).

properties

CAS RN

5787-28-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

[(2S)-butan-2-yl]benzene

InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1

InChI Key

ZJMWRROPUADPEA-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)C1=CC=CC=C1

SMILES

CCC(C)C1=CC=CC=C1

Canonical SMILES

CCC(C)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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